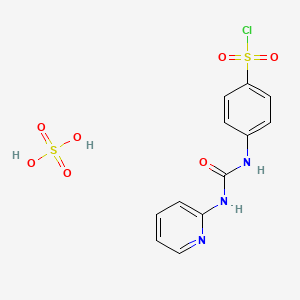
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C12H12ClN3O7S2 and a molecular weight of 409.82 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonyl chloride with pyridine-2-carboxylic acid to form the intermediate 4-(pyridin-2-yl)ureidobenzene-1-sulfonyl chloride. This intermediate is then treated with sulfuric acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
化学反应分析
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can modify the active site of an enzyme, thereby inhibiting its activity .
相似化合物的比较
Similar compounds to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate include:
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonic acid: This compound lacks the chloride group and is less reactive.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl fluoride: This compound has a fluoride group instead of a chloride group, which alters its reactivity and applications.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl bromide: Similar to the chloride derivative but with different reactivity due to the presence of a bromide group.
The uniqueness of this compound lies in its specific reactivity and the balance of its chemical properties, making it suitable for a wide range of applications in research and industry.
属性
IUPAC Name |
4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVGAVRLQJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
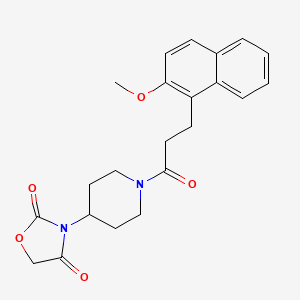
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2449066.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)

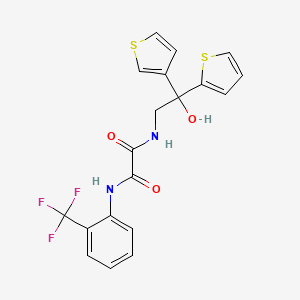
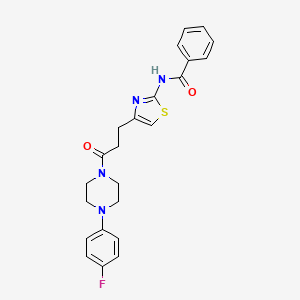
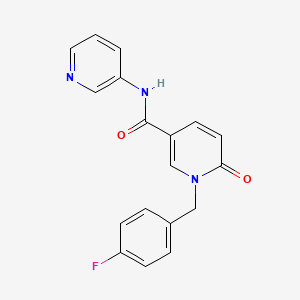



![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)
![N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2449082.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)
